6-Morpholinopyridin-3-amine hydrochloride
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Overview
Description
6-Morpholinopyridin-3-amine hydrochloride is a chemical compound characterized by the presence of a morpholine ring attached to a pyridine ring, with an amine group at the 3-position of the pyridine ring. This compound is commonly used in organic synthesis and has applications in various fields including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Morpholinopyridin-3-amine hydrochloride typically involves the reaction of 3-chloropyridine with morpholine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Morpholinopyridin-3-amine hydrochloride can undergo various types of chemical reactions including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl derivatives .
Scientific Research Applications
6-Morpholinopyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 6-Morpholinopyridin-3-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
6-Morpholinopyridin-3-amine: The non-hydrochloride form of the compound.
N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: A derivative used in anticancer research.
Uniqueness: 6-Morpholinopyridin-3-amine hydrochloride is unique due to its specific structural features that confer distinct reactivity and biological activity. Its combination of a morpholine ring and a pyridine ring with an amine group makes it a versatile intermediate in organic synthesis and a valuable tool in various research fields .
Properties
IUPAC Name |
6-morpholin-4-ylpyridin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12;/h1-2,7H,3-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQGIDUCUZCEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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